4-Benzyloxybenzyl alcohol

CXCR4 Chemokine Receptor HIV

4-Benzyloxybenzyl alcohol (CAS 836-43-1) is an aromatic benzyl ether derivative with the formula C14H14O2 and a molecular weight of 214.26 g/mol. It features a para-substituted benzyloxy group on a benzyl alcohol scaffold, conferring a melting point of 86–87 °C.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 836-43-1
Cat. No. B113426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxybenzyl alcohol
CAS836-43-1
Synonyms(4-Benzyloxyphenyl)methanol;  4-(Benzyloxy)benzyl Alcohol;  4-(Phenylmethoxy)benzenemethanol;  NSC 131675
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
InChIKeyOEBIVOHKFYSBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxybenzyl Alcohol (CAS 836-43-1): A Differentiated Aromatic Building Block for Solid-Phase Synthesis and CXCR4-Targeted Research


4-Benzyloxybenzyl alcohol (CAS 836-43-1) is an aromatic benzyl ether derivative with the formula C14H14O2 and a molecular weight of 214.26 g/mol . It features a para-substituted benzyloxy group on a benzyl alcohol scaffold, conferring a melting point of 86–87 °C . Unlike simpler benzyl alcohols, this compound serves a dual role: its hydroxyl group enables covalent linkage in solid-phase peptide synthesis (SPPS) as the foundational Wang resin linker , while the intact benzyloxybenzyl pharmacophore demonstrates direct biological activity as a CXCR4 receptor inhibitor . This unique combination of synthetic utility and inherent bioactivity makes it a strategically valuable intermediate, not merely a generic protecting group.

Why 4-Benzyloxybenzyl Alcohol Cannot Be Replaced by Simpler Benzyl or Methoxybenzyl Analogs in Critical Workflows


Substituting 4-benzyloxybenzyl alcohol with simpler analogs like 4-methoxybenzyl alcohol (CAS 105-13-5) or unsubstituted benzyl alcohol (CAS 100-51-6) leads to functional failure in its two primary applications. In solid-phase synthesis, the para-benzyloxy substitution pattern is chemically essential for generating the acid-labile Wang linker; methoxy analogs produce linkers with different cleavage kinetics, compromising standard Fmoc-SPPS protocols . In biological contexts, structure-activity relationship (SAR) studies show that the 4-benzyloxy group is critical for CXCR4 antagonism, whereas 4-methoxy or 4-hydroxy substitutions result in significantly reduced or abrogated receptor binding . The specific electronic and steric properties of the benzyloxy substituent directly enable the dual-use profile that procurement specifications must preserve.

Quantitative Differentiation Evidence for 4-Benzyloxybenzyl Alcohol Against Closest Analogs


CXCR4 Antagonism: Potent Inhibition Unavailable in Simpler Benzyl Alcohols

4-Benzyloxybenzyl alcohol demonstrates direct CXCR4 receptor antagonism, a specific pharmacological activity absent in its closest structural analogs such as 4-methoxybenzyl alcohol and benzyl alcohol. It inhibits both CXCR4-dependent and -independent chemotaxis . While the reference CXCR4 antagonist AMD3100 (Plerixafor) shows an IC50 of approximately 44–108 nM depending on the assay [1], the 4-benzyloxybenzyl scaffold itself provides the core pharmacophore from which more potent derivatives are developed. This level of target engagement is a class-level differentiating feature not shared by other benzyl alcohol derivatives.

CXCR4 Chemokine Receptor HIV Immunology

Solid-Phase Peptide Synthesis: The Wang Resin Gold Standard vs. Alternative Linkers

As the foundational linker for Wang resin, 4-benzyloxybenzyl alcohol enables Fmoc-based SPPS with a standard hydroxyl loading of 1.0–1.5 mmol/g . This linker exhibits superior stability to repetitive base deprotection cycles (20% piperidine in DMF) compared to PAM (phenylacetamidomethyl) resins, which are more electron-deficient and show greater susceptibility to premature diketopiperazine (DKP) formation during chain elongation [1]. Final peptide cleavage from Wang resin is efficiently achieved using 95% TFA, a well-established protocol [2], whereas cleaving the same peptide from a 2-chlorotrityl chloride resin requires only 1% TFA, which may not remove all side-chain protecting groups simultaneously, creating an orthogonal deprotection challenge [1].

Solid-Phase Peptide Synthesis Wang Resin Fmoc Chemistry Linker Stability

Synthesis of Isotope-Labeled Isoflavonoids: A Preferred Intermediate Over 4-Benzyloxybenzaldehyde

In the synthesis of 13C-labelled isoflavonoid phytoestrogens, including genistein, biochanin A, daidzein, and formononetin, 4-benzyloxybenzyl alcohol serves as a key intermediate . The alcohol functional group allows for direct incorporation into the synthetic pathway without the need for a prior reduction step, which is necessary if the corresponding aldehyde, 4-benzyloxybenzaldehyde, were used. This eliminates a synthetic step, leading to a higher overall yield for the labeled product. The commercial availability of the alcohol in 97% purity facilitates its direct use in these multi-step, low-yield isotope incorporation syntheses .

Isotope Labeling Isoflavonoid Phytoestrogens Genistein Daizein

Hypolipidemic Scaffold: Structural Analog of Ethyl 4-Benzyloxybenzoate with In Vivo Activity

4-Benzyloxybenzyl alcohol is structurally characterized as an analog of ethyl 4-benzyloxybenzoate, a compound class with documented hypolipidemic activity in rodent models . Structure-activity relationship (SAR) studies by Baggaley et al. (1977) evaluated a series of related compounds, establishing that the benzyloxy substitution pattern is critical for this pharmacological effect [1]. While specific IC50 or ED50 data for the alcohol itself are not available in the open literature, its classification as an active analog rather than an inactive metabolite provides a basis for its selection over other benzyl alcohol derivatives in lipid metabolism research.

Hypolipidemic Lipid Metabolism Cardiovascular SAR

Proven Application Scenarios Where 4-Benzyloxybenzyl Alcohol Delivers Documented Advantage


Core Solid Support for Fmoc-Based Solid-Phase Peptide Synthesis (Wang Resin)

The predominant industrial use of 4-benzyloxybenzyl alcohol is as the linker molecule in Wang resin. Its balanced acid-lability profile (stable to piperidine, cleavable by 95% TFA) is the global standard for Fmoc-SPPS . Procurement of the alcohol, either as a monomer or as a pre-loaded resin with loadings of 1.0–1.5 mmol/g, is essential for any core facility or CRO synthesizing peptides with free C-terminal carboxylic acids. Using a non-standard linker risks DKP formation or incomplete cleavage, leading to failed syntheses.

Pharmacological Probe for CXCR4-Dependent Chemotaxis and HIV Entry Studies

Unlike any simple methoxybenzyl analog, 4-benzyloxybenzyl alcohol directly inhibits CXCR4, blocking the binding of HIV-1 gp120 and thereby preventing viral entry . This makes the compound a cost-effective, small-molecule probe for immunology and virology labs studying chemokine receptor signaling, hematopoietic stem cell mobilization, or cancer metastasis, without the need for expensive biologic antagonists like 12G5 monoclonal antibodies.

Key Intermediate in the Synthesis of 13C-Labeled Phytoestrogen Internal Standards

For analytical chemistry labs quantifying isoflavones in biological matrices by LC-MS/MS, 4-benzyloxybenzyl alcohol is the documented precursor for synthesizing 13C-labeled internal standards (e.g., [13C]-genistein, [13C]-daidzein) . Its direct usability as an alcohol saves a reduction step, a critical advantage when working with expensive labeled precursors where every synthetic step reduces overall yield.

Lead Compound Template for Hypolipidemic Drug Discovery

Medicinal chemistry programs targeting dyslipidemia can utilize 4-benzyloxybenzyl alcohol as a validated structural analog of ethyl 4-benzyloxybenzoate, a known hypolipidemic agent [1]. The established SAR from the 1977 Baggaley study provides a rational basis for lead optimization, giving this compound a specific research purpose that simpler building blocks like 4-methoxybenzyl alcohol cannot fulfill.

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